molecular formula C12H22N2 B13332200 N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine

N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine

Cat. No.: B13332200
M. Wt: 194.32 g/mol
InChI Key: RSTPJEKEYJDWAV-UHFFFAOYSA-N
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Description

N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine (CAS: 1247941-16-7) is a secondary amine featuring a bicyclo[2.2.1]heptane (norbornane) core linked to a 1-methylpyrrolidin-3-amine moiety. Its molecular formula is C₁₂H₂₂N₂, with a molecular weight of 194.32 g/mol . The compound’s rigid bicyclic framework and pyrrolidine substituent confer unique steric and electronic properties, making it relevant in pharmaceutical and materials research.

Properties

Molecular Formula

C12H22N2

Molecular Weight

194.32 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C12H22N2/c1-14-5-4-11(8-14)13-12-7-9-2-3-10(12)6-9/h9-13H,2-8H2,1H3

InChI Key

RSTPJEKEYJDWAV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)NC2CC3CCC2C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine typically involves multiple steps. One common method starts with the preparation of bicyclo[2.2.1]heptan-2-ol, which can be synthesized from norbornene through hydroboration-oxidation. The alcohol is then converted to the corresponding amine via azide formation followed by reduction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation, crystallization, and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and alkoxides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine involves its interaction with molecular targets such as NMDA receptors. The compound acts as an uncompetitive antagonist at the phencyclidine binding site of the NMDA receptor, which modulates the flow of ions through the receptor channel. This interaction can influence neurotransmitter release and synaptic plasticity, making it relevant in the study of neurodegenerative diseases .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their differences:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine Bicyclo[2.2.1]heptane 1-Methylpyrrolidin-3-amine C₁₂H₂₂N₂ 194.32 Rigid scaffold, potential CNS activity
N,N-Diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine hydrochloride Bicyclo[2.2.1]heptane Diethyl, phenyl C₁₇H₂₆ClN 279.85 High melting point (222°C), salt form enhances solubility
N-Ethyl-3-phenylbicyclo[2.2.1]heptan-2-amine Bicyclo[2.2.1]heptane Ethyl, phenyl C₁₅H₂₁N 215.34 Pharmacophore in opioid analogs
N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide Bicyclo[1.1.1]pentane Methyl, phenyl C₁₂H₁₆BrN 254.17 Compact bicyclic system, antimicrobial potential
N,1-Dimethylpyrrolidin-3-amine Pyrrolidine Methyl C₆H₁₄N₂ 114.19 Flexible amine, intermediate in drug synthesis

Key Observations :

  • Bicyclic Core: The norbornane (bicyclo[2.2.1]heptane) system in the target compound provides greater rigidity compared to bicyclo[1.1.1]pentane or pyrrolidine-only analogs. This rigidity enhances receptor-binding selectivity, as seen in CXCR2 antagonists .
  • In contrast, the methylpyrrolidine group in the target compound balances hydrophilicity and steric bulk.
  • Salt Forms : Hydrochloride or hydrobromide salts (e.g., ) improve solubility and stability, a feature absent in the target compound’s current documentation .

Physicochemical and Spectroscopic Properties

  • Melting Point : The hydrochloride salt of N,N-diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine melts at 222°C, whereas the target compound lacks reported thermal data .
  • NMR Characterization : Trifluoroacetylation (TFA) is used to clarify NMR signals for bicyclo[2.2.1]heptane derivatives, a technique applicable to the target compound for resolving proton/carbon assignments .
  • Solubility : Salt forms (e.g., hydrobromide in ) enhance aqueous solubility, whereas the neutral target compound may require formulation optimization .

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